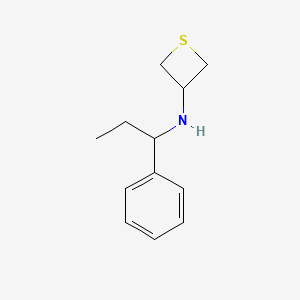

N-(1-Phenylpropyl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-(1-phenylpropyl)thietan-3-amine |

InChI |

InChI=1S/C12H17NS/c1-2-12(13-11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |

InChI Key |

HHILDBHHAUNYHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC2CSC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 1 Phenylpropyl Thietan 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for N-(1-Phenylpropyl)thietan-3-amine

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most evident disconnection is at the carbon-nitrogen bond of the secondary amine, leading to two key building blocks: thietan-3-amine (B45257) and a 1-phenylpropyl synthon, such as 1-phenylpropan-1-one. This disconnection is strategically sound as it simplifies the target molecule into a heterocyclic amine and a commercially available or readily synthesizable ketone.

A second disconnection can be envisioned within the thietane (B1214591) ring itself. This approach would involve constructing the thietane ring with the N-(1-phenylpropyl)amino substituent already in place or introduced at an early stage. However, the former approach of first synthesizing the thietan-3-amine core and then introducing the side chain via reductive amination is generally more convergent and allows for greater flexibility in analogue synthesis.

The proposed retrosynthetic pathway is as follows:

| Target Molecule | Disconnection | Precursors |

| This compound | C-N bond | Thietan-3-amine and 1-Phenylpropan-1-one |

| Thietan-3-amine | Thietane ring formation | Various precursors depending on the chosen cyclization, ring expansion, or cycloaddition strategy. |

| 1-Phenylpropan-1-one | Not applicable | Commercially available starting material. |

This analysis forms the basis for the synthetic strategies discussed in the subsequent sections.

Exploration of Thietane Ring Formation Strategies

The construction of the thietane ring is a critical aspect of the synthesis of this compound. Several methodologies have been developed for the synthesis of thietanes, each with its own advantages and limitations. beilstein-journals.org

Intramolecular cyclization is a common and effective method for forming the thietane ring. These reactions typically involve a 1,3-difunctionalized propane (B168953) derivative where one terminus contains a sulfur nucleophile and the other a suitable leaving group. For the synthesis of 3-aminothietanes, a precursor with a thiol at the C1 position and a leaving group at the C3 position, along with a protected amine at C2, would be required.

A plausible route involves the reaction of a 1,3-dihalo-2-propanol derivative with a source of sulfur, followed by conversion of the hydroxyl group to an amine. Alternatively, starting from a protected 2-amino-1,3-propanediol, selective functionalization of the hydroxyl groups to a thiol and a leaving group can lead to the desired cyclization precursor. The intramolecular cyclization of a γ-hydroxy acid to a lactone provides a conceptual parallel for this type of ring closure. youtube.com

| Starting Material Example | Reagents and Conditions | Product |

| 1,3-dichloro-2-propanol | 1. NaSH 2. Protecting group installation 3. Mesylation 4. Deprotection and cyclization | 3-Hydroxythietane (precursor to 3-aminothietane) |

| Protected 2-amino-1,3-propanediol | 1. Selective tosylation 2. Conversion of remaining alcohol to thiol 3. Base-mediated cyclization | Protected 3-aminothietane |

Ring expansion reactions of three-membered heterocycles, particularly thiiranes (episulfides), offer another viable pathway to thietanes. researchgate.net These reactions can proceed through either nucleophilic or electrophilic mechanisms.

In a nucleophilic ring expansion, a thiirane (B1199164) can be opened by a nucleophile that also contains a leaving group, leading to an intermediate that subsequently cyclizes to form the thietane ring. For instance, the reaction of a thiirane with a sulfur ylide can lead to the formation of a thietane. rsc.org A notable method involves the reaction of thiiranes with trimethyloxosulfonium iodide in the presence of sodium hydride. rsc.org This process generates dimethyloxosulfonium methylide, which attacks the thiirane, leading to a ring-opened intermediate that cyclizes to the thietane. rsc.org

Electrophilic ring expansions often utilize rhodium carbenoids generated from sulfonium (B1226848) ylides. acs.org These carbenoids react with the sulfur atom of the thiirane, initiating a cascade that results in the formation of a functionalized thietane. acs.org

| Starting Heterocycle | Reagents | Product |

| Thiirane | Trimethyloxosulfonium iodide, NaH | Thietane |

| 2-Substituted Thiirane | Dimethylsulfonium acylmethylides, Rhodium catalyst | Functionalized Thietane |

Photochemical reactions, specifically the [2+2] cycloaddition known as the thia-Paternò-Büchi reaction, provide a powerful tool for the synthesis of thietanes. nih.govresearchgate.net This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (a thione or thioaldehyde) with an alkene. nih.govacs.org The regioselectivity and stereoselectivity of this reaction can often be controlled, making it a valuable method for accessing substituted thietanes. acs.orgacs.org

While traditional [2+2] cycloadditions are often photochemically driven, certain thermal [2+2] cycloadditions are also known, particularly with ketenes. youtube.comnih.gov The reaction of a thioketene (B13734457) with an appropriate alkene could potentially yield a thietane derivative.

| Reaction Type | Reactants | Conditions | Product |

| Thia-Paternò-Büchi | Thiobenzophenone, Alkene | UV irradiation | Substituted Thietane |

| Domino Photochemical Reaction | Phenacyl sulfide (B99878), Alkene | Photochemical fragmentation and cycloaddition | Thietane derivative |

Formation of the N-(1-Phenylpropyl)amine Moiety

Once the thietan-3-amine core is synthesized, the final step is the introduction of the 1-phenylpropyl group onto the nitrogen atom.

Reductive amination is a highly effective and widely used method for the N-alkylation of amines. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, thietan-3-amine would be reacted with 1-phenylpropan-1-one in the presence of a suitable reducing agent.

A variety of reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Other catalytic systems, such as those based on iridium, have also been developed for direct asymmetric reductive amination. nih.gov

A patent describes a method for producing thietane-3-amines by the reductive amination of thietane-3-ones, highlighting the industrial relevance of this transformation. wipo.int

| Amine | Ketone/Aldehyde | Reducing Agent | Product |

| Thietan-3-amine | 1-Phenylpropan-1-one | Sodium triacetoxyborohydride | This compound |

| Thietan-3-amine | 1-Phenylpropan-1-one | Sodium cyanoborohydride | This compound |

| Primary/Secondary Amine | Ketone/Aldehyde | Iridium catalyst, H2 source | Chiral Amine |

Alkylation Reactions of Amine Precursors

The formation of the this compound structure can be envisioned through the direct alkylation of thietan-3-amine with a suitable 1-phenylpropyl electrophile. This approach involves the nucleophilic attack of the primary amine on an alkyl halide, such as (1-bromopropyl)benzene, to form the desired secondary amine.

A plausible, though not explicitly documented, synthetic pathway involves the N-alkylation of thietan-3-amine with 1-phenylpropyl bromide under basic conditions. vulcanchem.com The thietan-3-amine precursor itself can be synthesized from materials like 3-mercaptopropanol derivatives or through [2+2] cycloaddition reactions. vulcanchem.com It is important to note that direct alkylation of primary amines can sometimes lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired secondary amine.

Catalytic Approaches for Amine Synthesis and Derivatization

Catalytic reductive amination represents a powerful and widely used alternative to direct alkylation for the synthesis of secondary and tertiary amines, often providing higher selectivity and yields. nih.govnih.govrsc.org This method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a catalyst. For the synthesis of this compound, two primary reductive amination strategies can be proposed:

Reaction of Thietan-3-one (B1315229) with 1-Phenylpropan-1-amine (B1219004): In this approach, the ketone functionality on the thietane ring reacts with 1-phenylpropan-1-amine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.

Reaction of Thietan-3-amine with 1-Phenylpropan-1-one: Alternatively, the primary amine of thietan-3-amine can be reacted with 1-phenylpropan-1-one to form the same imine intermediate, followed by reduction.

A variety of catalytic systems have been developed for reductive amination reactions. These include both homogeneous and heterogeneous catalysts based on transition metals such as cobalt, iridium, and ruthenium. rsc.orgmdpi.com The choice of reducing agent is also critical, with common options including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and molecular hydrogen (H2) in the presence of a suitable catalyst. nih.govyoutube.com For instance, a method for producing thietane amines involves the condensation of thietan-3-ones with amine derivatives, followed by reduction. nih.gov

The following table summarizes various catalytic systems that have been employed for reductive amination reactions, which could be applicable to the synthesis of this compound.

| Catalyst System | Reducing Agent | Amine Source | Carbonyl Source | Notes |

| Cobalt-based composites | H₂ | Primary or secondary amines | Aldehydes or ketones | Effective for a range of aromatic aldehydes and primary amines. mdpi.com |

| Cp*Ir complexes | HCOOH/Et₃N | Nitro compounds | Aldehydes or ketones | Allows for the use of readily available nitro compounds as amine precursors. nih.gov |

| Trichlorosilane (HSiCl₃) | HSiCl₃ | Secondary aryl amines | Ketones | Activated by an organic Lewis base like TMEDA for the synthesis of hindered tertiary amines. nih.gov |

| Native Amine Dehydrogenases | NAD(P)H | Ammonia (B1221849) | Ketones | Biocatalytic approach for the synthesis of chiral amines. frontiersin.org |

Coupling Strategies for Assembling the this compound Scaffold

The term "coupling strategies" in the context of synthesizing this compound can be interpreted as convergent approaches where the thietane ring and the N-(1-phenylpropyl)amine moiety are constructed separately and then joined. This contrasts with the linear approaches of direct alkylation or reductive amination of a pre-formed thietane precursor.

One such convergent strategy could involve the synthesis of a functionalized thietane that is amenable to coupling with a phenylpropylamine derivative. For example, a thietane derivative bearing a good leaving group at the 3-position could be reacted with 1-phenylpropan-1-amine.

The construction of the thietane ring itself can be achieved through various methods, including:

Cyclization of 1,3-dihaloalkanes: The reaction of 1,3-dihalopropanes with a sulfur source like sodium sulfide is a traditional method for forming the thietane ring. researchgate.netnih.gov

Ring expansion of thiiranes: Thiiranes (three-membered sulfur-containing rings) can be expanded to thietanes. nih.gov

Photochemical [2+2] cycloadditions: The reaction of a thiocarbonyl compound with an alkene can lead to the formation of a thietane ring. researchgate.netnih.gov

Once the thietane ring with a suitable functional group at the 3-position is synthesized, it can be coupled with the 1-phenylpropylamine side chain. For example, 3-halothietanes or thietan-3-yl sulfonates could serve as electrophilic partners in a reaction with 1-phenylpropan-1-amine.

Post-Synthetic Modifications and Functional Group Interconversions on this compound

Following the successful synthesis of the this compound scaffold, further chemical diversity can be introduced through post-synthetic modifications. These transformations can target different parts of the molecule, including the phenyl ring, the propyl chain, or potentially the thietane ring itself, although the latter may be more challenging due to ring strain.

Potential modifications to the phenyl ring could include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, provided the reaction conditions are compatible with the rest of the molecule. Subsequent reduction of a nitro group to an amine or other standard functional group interconversions could further expand the range of accessible derivatives.

Functionalization of the propyl chain is less straightforward but could potentially be achieved through radical-based reactions. However, such approaches often lack selectivity.

Modifications involving the thietane ring are also conceivable. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic and steric properties of the molecule. Strategies for the direct functionalization of the thietane ring at positions other than the 3-position have also been developed, often involving lithiation followed by reaction with an electrophile. researchgate.netrsc.org

The following table provides a conceptual overview of potential post-synthetic modifications.

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro |

| Phenyl Ring | Halogenation | Br₂/FeBr₃ | Bromo |

| Phenyl Ring | Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Ketone |

| Thietane Sulfur | Oxidation | m-CPBA | Sulfoxide/Sulfone |

| Thietane C2/C4 | Lithiation/Electrophilic Trap | n-BuLi, then E⁺ | Various substituents |

It is important to emphasize that the feasibility and selectivity of these post-synthetic modifications would need to be experimentally verified for the specific this compound scaffold.

Stereochemical Control and Asymmetric Synthesis of N 1 Phenylpropyl Thietan 3 Amine

Diastereoselectivity and Enantioselectivity in Thietane (B1214591) Ring Formation

The construction of the thietane ring with a defined stereochemistry at the C3 position is a foundational step. Thietanes, as four-membered sulfur-containing heterocycles, are present in various biologically active compounds and serve as important synthetic intermediates. beilstein-journals.orgbeilstein-journals.org The synthesis of the thietane backbone can be achieved through several methods, including nucleophilic thioetherifications and photochemical [2+2] cycloadditions. beilstein-journals.orgresearchgate.net

Traditional methods, such as the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, are often limited and may not be suitable for producing stereochemically pure substituted thietanes due to competing elimination reactions and issues with steric hindrance. beilstein-journals.orgbeilstein-journals.org More advanced methods are required to control the stereochemistry.

One effective strategy is the photochemical [2+2] cycloaddition, also known as the thia-Paternò–Büchi reaction, between an alkene and a thiocarbonyl compound. beilstein-journals.orgresearchgate.net The stereochemical outcome of this reaction can be influenced by the use of chiral auxiliaries or catalysts, leading to diastereoselective or enantioselective formation of the thietane ring. For instance, the intramolecular photo-cycloaddition of a chiral monothioimide can proceed with high diastereoselectivity. researchgate.net

Another approach involves the ring expansion of thiiranes (three-membered sulfur heterocycles) or the ring contraction of larger sulfur-containing rings. beilstein-journals.org Nucleophilic ring-opening of substituted epoxides, such as chloromethyloxirane, with a sulfur nucleophile like hydrogen sulfide can lead to the formation of thietan-3-ols. nih.gov The stereochemistry of the starting epoxide can direct the stereochemical outcome of the final thietane product.

Table 1: Selected Methods for Stereoselective Thietane Synthesis

| Method | Description | Stereochemical Control | Reference |

| Photochemical [2+2] Cycloaddition | Reaction between a thiocarbonyl compound and an alkene to form a thietane ring. | Can be highly diastereoselective, especially in intramolecular variants using chiral substrates. | researchgate.net |

| Nucleophilic Cyclization | Intramolecular substitution of a γ-mercaptoalkanol or related derivative. | Stereochemistry is dependent on the configuration of the starting material. | beilstein-journals.org |

| Ring Expansion/Contraction | Conversion of thiiranes or other sulfur heterocycles to thietanes. | The stereochemistry of the precursor can be transferred to the product. | beilstein-journals.org |

| From Epoxides | Ring-opening of a halomethyl-substituted epoxide with a sulfide source, followed by intramolecular cyclization. | The stereochemistry of the epoxide dictates the stereocenter in the resulting thietan-3-ol (B1346918). | nih.gov |

Chiral Induction in the Formation of the Phenylpropyl Amine Stereocenter

Creating the chiral center on the N-(1-phenylpropyl) side chain with a specific configuration is critical. This process, known as asymmetric induction, involves using a chiral influence to favor the formation of one enantiomer over the other. icjs.us This can be achieved through chiral auxiliaries, chiral catalysts, or chiral reagents. wikipedia.org

A common strategy for synthesizing chiral amines is the asymmetric reduction of a corresponding imine. For the synthesis of N-(1-phenylpropyl)thietan-3-amine, this would involve the reaction of thietan-3-amine (B45257) with 1-phenylpropan-1-one (propiophenone) to form an imine, followed by a stereoselective reduction. The use of a chiral reducing agent or a metal catalyst with a chiral ligand can achieve high enantioselectivity. acs.org

Another powerful method involves the use of a chiral auxiliary. A well-established chiral auxiliary is tert-butanesulfinamide (tBS). nih.gov Condensation of (R)- or (S)-tert-butanesulfinamide with a ketone (like propiophenone) forms a chiral N-sulfinyl imine. Subsequent nucleophilic addition to this imine, or its reduction, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under mild acidic conditions to yield the desired chiral primary amine. nih.gov

Similarly, chiral 1-phenylethylamine (B125046) (α-PEA) can be used as a chiral auxiliary or as a building block itself. nih.gov In the context of synthesizing the target compound, a chiral amine precursor could be prepared via diastereoselective reactions where α-PEA is incorporated to direct the stereochemistry of a newly formed chiral center. nih.govresearchgate.net

Table 2: Strategies for Asymmetric Synthesis of Chiral Amines

| Strategy | Description | Key Features | Reference |

| Asymmetric Hydrogenation | Reduction of a prochiral imine using a transition metal catalyst (e.g., Rh, Ir, Ru) with a chiral ligand. | High efficiency and enantioselectivity are achievable. | acs.orgmdpi.com |

| Chiral Auxiliary (tBS) | Use of (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine, followed by diastereoselective addition/reduction and auxiliary cleavage. | Broad applicability and reliable stereochemical control. | nih.gov |

| Chiral Auxiliary (α-PEA) | Use of enantiomerically pure 1-phenylethylamine to induce diastereoselectivity in reactions such as cyclizations or additions. | Cost-effective and widely used for synthesizing a variety of chiral compounds. | nih.gov |

| Remote Chiral Induction | A method where a chiral center influences the formation of a new stereocenter at a distant position in the molecule. | Allows for the creation of complex chiral molecules that are otherwise difficult to synthesize. | scripps.edu |

Chemoenzymatic and Biocatalytic Routes to Chiral this compound

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives for the synthesis of chiral amines. nih.govnih.gov These approaches utilize enzymes, either isolated or in whole-cell systems, to catalyze key stereoselective transformations.

For the synthesis of the chiral phenylpropyl amine moiety, transaminases (TAs) are particularly effective. researchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor (propiophenone). By using an (R)- or (S)-selective transaminase, the corresponding chiral amine can be produced with very high enantiomeric excess. researchgate.net This biocatalytic reductive amination is an atom-economical and environmentally friendly process.

Another class of enzymes, amine dehydrogenases (AmDHs), can directly synthesize chiral amines from ketones using ammonia (B1221849) as the amine source, producing only water as a byproduct. nih.gov Engineering AmDHs through site-directed mutagenesis can expand their substrate scope and improve their stability and efficiency for industrial applications. nih.gov

Enzymes can also be used for the kinetic resolution of a racemic mixture of secondary amines. nih.gov In this process, an enzyme selectively acylates or deacylates one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the modified one. For example, a lipase (B570770) could selectively hydrolyze an N-acyl derivative of racemic this compound, yielding one enantiomer of the amine and the unreacted acylated enantiomer. nih.govresearchgate.net

Table 3: Enzymatic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Application Example | Reference |

| Transaminases (TAs) | Asymmetric Reductive Amination | Conversion of propiophenone (B1677668) to (R)- or (S)-1-phenylpropan-1-amine using a chiral amine donor. | researchgate.net |

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Direct conversion of a ketone to a chiral amine using ammonia. | nih.gov |

| Lipases/Proteases | Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer of a racemic amine or its derivative. | nih.govrsc.org |

Resolution Techniques for Enantiomer Separation of this compound Precursors

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, classical resolution of a racemic mixture is a viable strategy. wikipedia.org This is particularly useful for separating the enantiomers of key precursors, such as racemic 1-phenylpropan-1-amine (B1219004) or a racemic derivative of 3-aminothietane.

The most common method of classical resolution involves the formation of diastereomeric salts. libretexts.org A racemic amine, such as 1-phenylpropan-1-amine, can be treated with a single enantiomer of a chiral acid, like (+)-tartaric acid or (S)-mandelic acid. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts, for example, (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgmdpi.com After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Another powerful separation technique is chiral chromatography. mdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus enabling their separation. Chiral chromatography can be performed on an analytical scale to determine enantiomeric purity or on a preparative scale to isolate pure enantiomers. nih.gov

Table 4: Common Resolution Techniques for Chiral Amines

| Technique | Principle | Procedure | Reference |

| Diastereomeric Salt Crystallization | Conversion of a racemic mixture of amines into a mixture of diastereomeric salts with different solubilities. | React the racemic amine with an enantiomerically pure chiral acid (e.g., tartaric acid). Separate the resulting diastereomeric salts by fractional crystallization. Regenerate the pure amine enantiomer. | wikipedia.orglibretexts.org |

| Kinetic Resolution | An enzyme or chiral catalyst reacts at a faster rate with one enantiomer of the racemic mixture. | Treat the racemic mixture with a chiral reagent or enzyme that selectively modifies one enantiomer, then separate the reacted and unreacted components. | rsc.orgnih.gov |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Pass the racemic mixture through a chromatography column packed with a CSP. The enantiomers elute at different times. | mdpi.comnih.gov |

Mechanistic Investigations of Synthetic Pathways to N 1 Phenylpropyl Thietan 3 Amine

Elucidation of Reaction Mechanisms in Thietane (B1214591) Synthesis

The formation of the thietane ring is a cornerstone of the synthesis of N-(1-Phenylpropyl)thietan-3-amine. Various synthetic strategies can be employed to construct this four-membered heterocycle, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

One of the most established methods for thietane synthesis is the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.govbeilstein-journals.org This reaction proceeds via a double nucleophilic substitution mechanism. The sulfide ion, a potent nucleophile, initially displaces one of the halide ions to form a 3-halopropylthiolate intermediate. Subsequently, an intramolecular SN2 cyclization occurs, where the thiolate attacks the carbon bearing the second halogen, leading to the formation of the thietane ring and the expulsion of the remaining halide ion. The rate of this intramolecular cyclization is often influenced by the nature of the leaving group and the substitution pattern on the propane (B168953) backbone. beilstein-journals.org

Another versatile approach to thietane synthesis involves the ring expansion of thiiranes (episulfides). nih.gov This method can be particularly useful for accessing substituted thietanes. For instance, the reaction of a thiirane (B1199164) with a suitable one-carbon electrophile can lead to the formation of a thietanium ylide intermediate, which then rearranges to the more stable thietane ring. The mechanism often involves the initial nucleophilic attack of the sulfur atom of the thiirane on the electrophile, followed by a ring-opening and subsequent ring-closing cascade. researchgate.netresearchgate.net

Furthermore, thietan-3-ols, key precursors to thietan-3-amines, can be synthesized from oxiranes. A common method involves the reaction of an epihalohydrin, such as epichlorohydrin, with a source of hydrogen sulfide. nih.gov The reaction is typically carried out in the presence of a base, which deprotonates the hydrogen sulfide to form the hydrosulfide (B80085) anion (HS⁻). This anion then acts as a nucleophile, opening the oxirane ring to form a halohydrin intermediate with a thiol group. An intramolecular nucleophilic substitution, where the newly formed thiolate displaces the halide, results in the formation of the thietan-3-ol (B1346918) ring. nih.govbeilstein-journals.org The regioselectivity of the initial oxirane ring-opening is a critical factor in determining the final product.

The synthesis of thietan-3-one (B1315229), a direct precursor for the introduction of the amine functionality, can be achieved through the oxidation of thietan-3-ol. More direct routes to substituted thietanes can also be achieved starting from thietan-3-one itself, for example, through reactions with organometallic reagents. acs.org

| Starting Material | Reagents | Key Intermediate(s) | Mechanism | Reference(s) |

| 1,3-Dihalopropane | Sodium Sulfide | 3-Halopropylthiolate | Double Nucleophilic Substitution (Intermolecular followed by Intramolecular SN2) | nih.govbeilstein-journals.org |

| Thiirane | Electrophile (e.g., Carbene) | Thietanium Ylide | Nucleophilic Attack, Ring Expansion | nih.govresearchgate.netresearchgate.net |

| Epichlorohydrin | Hydrogen Sulfide, Base | Halohydrin Thiolate | Nucleophilic Ring Opening, Intramolecular SN2 Cyclization | nih.govbeilstein-journals.org |

| Thietan-3-ol | Oxidizing Agent | - | Oxidation | acs.org |

Mechanistic Studies of Amine Formation and N-Alkylation

The introduction of the 1-phenylpropylamino moiety onto the thietane ring is typically achieved through one of two primary pathways: reductive amination of thietan-3-one or direct N-alkylation of thietan-3-amine (B45257).

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. libretexts.orglibretexts.org In the context of this compound synthesis, this would involve the reaction of thietan-3-one with 1-phenylpropan-1-amine (B1219004). The mechanism commences with the nucleophilic attack of the primary amine on the carbonyl carbon of thietan-3-one, leading to the formation of a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an imine or enamine. Finally, the reduction of the C=N double bond of the imine by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, affords the desired secondary amine product. libretexts.org The choice of reducing agent is crucial, as it must be capable of reducing the imine in the presence of the ketone starting material.

Alternatively, the synthesis can proceed via the direct N-alkylation of thietan-3-amine with a 1-phenylpropyl electrophile, such as 1-phenylpropyl bromide. libretexts.org This reaction generally follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of thietan-3-amine acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylpropyl halide and displacing the halide leaving group. acsgcipr.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. The rate of this reaction is sensitive to steric hindrance at both the amine and the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction but can often be controlled by adjusting the stoichiometry of the reactants. libretexts.org

Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods, often proceeding under milder conditions. chemrxiv.org These reactions can involve various mechanisms, including oxidative addition and reductive elimination cycles.

| Reaction | Reactants | Key Intermediate(s) | Mechanism | Reference(s) |

| Reductive Amination | Thietan-3-one, 1-Phenylpropan-1-amine, Reducing Agent | Hemiaminal, Imine/Enamine | Nucleophilic Addition, Dehydration, Reduction | libretexts.orglibretexts.org |

| N-Alkylation | Thietan-3-amine, 1-Phenylpropyl Halide, Base | - | SN2 Nucleophilic Substitution | libretexts.orgacsgcipr.org |

Kinetic and Thermodynamic Analysis of Key Steps in this compound Synthesis

The kinetics of thietane formation from 1,3-dihalopropanes are typically studied by monitoring the disappearance of the starting materials or the appearance of the product over time. These reactions are often found to follow second-order kinetics, being first order in both the dihalopropane and the sulfide source. The rate constant is influenced by factors such as solvent polarity, temperature, and the nature of the leaving group, with iodide being a better leaving group than bromide or chloride.

For reductive amination, the rate-determining step can be either the formation of the imine or the reduction step, depending on the reaction conditions and the specific substrates. The pH of the reaction medium is a critical parameter; slightly acidic conditions are often optimal to facilitate the dehydration of the hemiaminal without significantly protonating the amine nucleophile.

The kinetics of N-alkylation reactions are well-described by the principles of SN2 reactions. The reaction rate is dependent on the concentrations of both the amine and the alkylating agent. The activation energy for the reaction is influenced by the steric bulk of the reactants and the strength of the nucleophile and the leaving group.

Thermodynamically, the formation of the thietane ring from a 1,3-dihalopropane and a sulfide source is generally an exothermic and exergonic process, driven by the formation of a stable four-membered ring and the generation of a salt byproduct. The N-alkylation of an amine is also typically thermodynamically favorable. Thermodynamic calculations for similar alkylation reactions have shown that they are often exothermic, with lower temperatures favoring the formation of the alkylated product. researchgate.net

The following table presents hypothetical kinetic and thermodynamic data for analogous reactions to illustrate the principles discussed.

| Reaction Step (Analogous) | Parameter | Value | Conditions | Reference(s) for Principle |

| Thietane formation from 1,3-dibromopropane | Rate Law | Rate = k[C₃H₆Br₂][Na₂S] | - | researchgate.net |

| Activation Energy (Ea) | ~70-90 kJ/mol | Varies with solvent | researchgate.net | |

| Reductive amination of a ketone | Optimal pH | ~4-6 | - | libretexts.org |

| ΔG° | < 0 | Spontaneous | researchgate.net | |

| N-alkylation of a primary amine | Rate Law | Rate = k[Amine][Alkyl Halide] | - | bohrium.com |

| ΔH° | Negative (Exothermic) | - | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N 1 Phenylpropyl Thietan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of N-(1-Phenylpropyl)thietan-3-amine in solution. Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The methine proton (CH) adjacent to the phenyl group and the nitrogen atom would likely appear as a multiplet. The ethyl group protons (CH₂ and CH₃) of the phenylpropyl moiety would present as complex multiplets due to their diastereotopic nature. The protons on the thietane (B1214591) ring would exhibit characteristic shifts and coupling patterns, reflecting the strained four-membered ring structure.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 12 carbon atoms in the molecule. The aromatic carbons, the aliphatic carbons of the phenylpropyl chain, and the carbons of the thietane ring would all appear in their respective characteristic regions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. Purity assessment would be conducted by integrating the proton signals and identifying any impurity peaks.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₇NS.

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern. The molecular ion peak [M]⁺ at m/z 207 would be expected. Characteristic fragmentation would likely involve the cleavage of the C-C bond beta to the nitrogen atom (α,β-cleavage relative to the phenyl ring), leading to the formation of a stable benzylic cation or related fragments. The fragmentation of the thietane ring could also produce characteristic ions. mdpi.com The study of these fragmentation pathways provides valuable structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, a secondary amine, the IR spectrum would be expected to show a characteristic N-H stretching vibration as a single, weak to medium band in the region of 3300-3500 cm⁻¹. vulcanchem.comnih.gov The C-H stretching vibrations of the aromatic phenyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine would be found in the 1250-1020 cm⁻¹ region. vulcanchem.com Vibrations associated with the strained thietane ring would also be present in the fingerprint region.

Raman spectroscopy would be particularly useful for identifying the symmetric vibrations and the C-S bonds of the thietane ring, which often give rise to strong Raman signals.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Crucially, as the molecule contains a stereocenter at the carbon atom of the phenylpropyl group attached to the nitrogen, it exists as a pair of enantiomers. X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion would determine the absolute configuration (R or S) of this stereocenter. Furthermore, it would reveal the solid-state conformation of the molecule, including the pucker of the thietane ring and the orientation of the phenylpropyl substituent relative to the heterocyclic ring. In studies of related compounds, crystal structures have been essential for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. chemsynthesis.comresearchgate.net

Conformational Analysis and Dynamic Behavior of N 1 Phenylpropyl Thietan 3 Amine

Ring Puckering and Conformational Preferences of the Thietane (B1214591) Moiety

The thietane ring, a four-membered heterocycle containing a sulfur atom, is not planar. wikipedia.org It adopts a puckered conformation to relieve the ring strain that would be present in a planar arrangement. This puckering is a dynamic equilibrium, where the ring can invert between two equivalent puckered conformations. The degree of puckering is defined by the puckering angle, and the energy required for the inversion is known as the interconversion barrier.

High-resolution vibrational spectroscopy studies on the parent thietane molecule have provided precise values for these parameters. nih.govresearchgate.net For the neutral thietane molecule in its ground electronic state (S₀), the ring is characterized by a significant puckering angle and a defined energy barrier separating the two puckered forms. nih.govresearchgate.net In the case of the N-(1-Phenylpropyl)thietan-3-amine, the substitution at the C3 position is expected to influence the puckering potential, potentially favoring one conformation over the other, but the fundamental puckered nature of the ring remains.

| Parameter | Value for Neutral Thietane (S₀ state) | Reference |

| Interconversion Barrier | 274 cm⁻¹ | nih.govresearchgate.net |

| Ring-Puckering Angle | 26° | nih.govresearchgate.net |

This interactive table summarizes key conformational parameters of the parent thietane ring, which forms the core of the title compound.

Upon ionization, the conformation of the thietane ring changes, becoming significantly more planar. nih.govresearchgate.net For the thietane cation (D₀ state), the interconversion barrier is drastically reduced to 48.0 cm⁻¹, and the puckering angle decreases to 18.2°. nih.govresearchgate.net This suggests that the electronic state of the molecule has a profound impact on the ring's geometry.

Rotameric Analysis of the N-(1-Phenylpropyl) Side Chain

The key dihedral angles that define the side chain's conformation are:

χ¹ (N-Cα-Cβ-Cγ): Rotation around the bond between the two aliphatic carbons of the propyl group.

χ² (C-N-Cα-Cβ): Rotation around the bond connecting the nitrogen to the chiral carbon (Cα) of the side chain.

For sp³-sp³ bonds, the conformations tend to cluster around dihedral angles of 60° (gauche+), 180° (anti or trans), and -60° (gauche-). fccc.edu For the N-(1-Phenylpropyl) side chain, steric clashes between the bulky phenyl group, the terminal methyl group, and the thietane ring will heavily influence the stability of these rotamers. The trans rotamer for the χ¹ dihedral is often the most populated to minimize steric interactions. fccc.edu The analysis of rotamer frequencies in similar structures, such as amino acid side chains in proteins, reveals that specific rotamers can be stabilized by intramolecular interactions. nih.govnih.gov

| Dihedral Angle | Description | Likely Preferred Rotamers | Influencing Factors |

| χ¹ (N-Cα-Cβ-Cγ) | Defines the orientation of the ethyl part of the propyl group. | Staggered conformations (gauche+, anti, gauche-) | Steric hindrance between the terminal methyl group and the phenyl/thietane moieties. |

| χ² (C-N-Cα-Cβ) | Defines the orientation of the phenylpropyl group relative to the thietane ring. | Staggered conformations | Steric hindrance between the thietane ring and the phenyl group. |

This interactive table outlines the key rotational degrees of freedom in the N-(1-Phenylpropyl) side chain and the factors governing their preferred conformations.

Intermolecular and Intramolecular Interactions Influencing Conformation

Non-covalent interactions, both within the molecule (intramolecular) and with its environment (intermolecular), play a critical role in stabilizing specific conformations. nih.gov

Intramolecular Interactions: A key potential interaction in this compound is an intramolecular hydrogen bond. The secondary amine group (N-H) can act as a hydrogen bond donor, while the sulfur atom of the thietane ring, with its lone pairs of electrons, can act as an acceptor. The formation of such a bond would create a five-membered ring, significantly constraining the conformation of the side chain relative to the thietane ring. The strength of this interaction would depend on the N-H···S distance and angle, which are in turn dictated by the ring puckering and side chain rotamers.

Studies on other substituted amines and amino alcohols have shown that intramolecular hydrogen bonds can have a profound effect on molecular conformation and physicochemical properties. acs.orgnih.gov The presence of substituents can modulate the strength of these bonds; for instance, electron-withdrawing groups can increase the acidity of the N-H proton, potentially strengthening the hydrogen bond. worldscientific.commdpi.com

Intermolecular Interactions: In a condensed phase or in solution, intermolecular interactions become significant. The secondary amine can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or interactions with solvent molecules. nih.gov These intermolecular hydrogen bonds can compete with the formation of an intramolecular hydrogen bond. nih.gov The balance between these interactions is often dependent on the solvent's polarity and hydrogen bonding capability. In protic solvents, intermolecular hydrogen bonds with the solvent are likely to dominate, disrupting the intramolecular bond and allowing for greater conformational freedom.

Molecular Dynamics Simulations to Elucidate Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules. youtube.comyoutube.com By simulating the atomic motions of the molecule over time, MD can provide insights into the relative stabilities of different conformations, the pathways of conformational transitions, and the time scales on which these changes occur. youtube.com

For this compound, an MD simulation could be employed to:

Explore Ring Puckering Dynamics: Track the thietane ring's puckering angle over time to observe ring inversion events and determine the preferred puckering state as influenced by the side chain.

Analyze Side Chain Rotamers: Monitor the χ¹ and χ² dihedral angles to generate population distributions of the different rotamers and identify the most stable conformations.

Investigate Hydrogen Bonding: Analyze the distance and angle between the amine hydrogen and the thietane sulfur to quantify the stability and lifetime of the potential intramolecular hydrogen bond.

Assess Solvent Effects: By running simulations in different solvent models (e.g., water, chloroform), one can study how intermolecular interactions compete with and influence the intramolecular conformational preferences.

A typical MD simulation study would involve setting up the system, running the simulation for a sufficient length of time (nanoseconds to microseconds), and then analyzing the resulting trajectory. nih.gov

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | e.g., AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To allow for sufficient sampling of conformational space. youtube.com |

| Time Step | 1-2 Femtoseconds (fs) | The interval between successive calculations of forces and positions. |

| Temperature | e.g., 300 K | To simulate physiological or standard conditions. |

| Analysis | RMSD, RMSF, Dihedral Analysis, H-bond Analysis | To quantify stability, flexibility, and specific structural features over time. nih.gov |

This interactive table outlines a potential setup for a molecular dynamics simulation to study the conformational behavior of this compound.

Computational and Theoretical Chemistry Studies of N 1 Phenylpropyl Thietan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as those based on Hartree-Fock (HF) or post-HF methods, would be employed to investigate the fundamental electronic properties of N-(1-Phenylpropyl)thietan-3-amine. These calculations could determine the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, providing insight into its preferred conformation.

Furthermore, these methods can be used to calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the molecule's dipole moment. The relative energies of different conformers could be calculated to assess their stability. For instance, a study on the related compound 1-Methyl-3-phenylpropylamine utilized such calculations to determine its structural and spectroscopic properties. researchgate.net However, no such specific data exists for this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules. nih.govchemspider.com If applied to this compound, DFT could be used to model potential reaction pathways, such as its synthesis or metabolic degradation. By calculating the energies of reactants, products, and transition states, researchers could predict the activation energies and thermodynamics of various reactions. This would allow for a theoretical exploration of the compound's reactivity and potential metabolic fate. Studies on similar molecules, like 3-phenylpropyl radicals, have utilized DFT to understand fragmentation and cyclization reactions. nih.gov Unfortunately, no published DFT studies are available for this compound.

Molecular Mechanics and Force Field Development for this compound

Molecular mechanics (MM) methods use classical physics to model the energy of a molecule as a function of its conformation. researchgate.net Central to MM is the force field, a set of parameters that define the potential energy of the system. mdpi.com For a novel molecule like this compound, a specific force field would likely need to be developed or validated. This process involves parameterizing the force field against higher-level quantum mechanical calculations or experimental data to accurately describe the molecule's conformational energy landscape. nih.gov Such a force field would be essential for performing large-scale simulations, such as molecular dynamics. At present, there is no evidence of a specific force field having been developed for this compound.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov If a set of biologically active analogues of this compound were known, a ligand-based pharmacophore model could be generated. This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such a model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with a high probability of having similar biological activity. vulcanchem.com Without a known biological target or a series of active analogues for this compound, the development of a meaningful pharmacophore model is not feasible.

Molecular Docking Simulations for In Vitro Target Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). If a biological target for this compound were hypothesized or identified, molecular docking could be used to predict its binding mode and affinity. This would provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These simulations are instrumental in forming hypotheses about a compound's mechanism of action at a molecular level. As there is no publicly available information on the biological targets of this compound, no specific molecular docking studies have been reported.

Exploration of in Vitro Biological Interactions and Structure Activity Relationships Sar for N 1 Phenylpropyl Thietan 3 Amine

Design and Synthesis of N-(1-Phenylpropyl)thietan-3-amine Derivatives for SAR Studies

The foundation of any structure-activity relationship (SAR) study lies in the strategic design and synthesis of a library of related compounds. For this compound, the synthetic approach generally involves the coupling of two key fragments: thietan-3-amine (B45257) and a 1-phenylpropyl moiety. A common synthetic route is the reductive amination of a phenylpropanal derivative with thietan-3-amine.

To build a comprehensive SAR profile, medicinal chemists systematically modify different parts of the parent molecule. The primary areas for modification on the this compound scaffold include:

The Phenyl Ring: Introducing various substituents (both electron-donating and electron-withdrawing) at the ortho, meta, and para positions can probe the electronic and steric requirements of the binding pocket. mdpi.comnih.gov

The Propyl Linker: Altering the length or rigidity of the propyl chain can provide insights into the optimal distance and orientation between the phenyl and thietane (B1214591) groups.

The Thietane Ring: While often a more synthetically challenging modification, alterations to the thietane ring itself can be explored.

The Amine: The secondary amine is a key feature and can be modified, for instance, by methylation to a tertiary amine, to investigate its role as a hydrogen bond donor or acceptor.

A representative library of derivatives for an initial SAR screen might include the compounds shown in the table below. The synthesis of such analogues often follows established chemical procedures, such as nucleophilic substitution or reductive amination, sometimes employing microwave-assisted methods to improve reaction times and yields. nih.gov

Table 1: Representative Derivatives for SAR Studies

| Compound ID | Phenyl Ring Substitution | Propyl Linker Modification | Amine Modification |

| Parent | Unsubstituted | n-propyl | Secondary (NH) |

| DERIV-01 | 4-Chloro | n-propyl | Secondary (NH) |

| DERIV-02 | 4-Methoxy | n-propyl | Secondary (NH) |

| DERIV-03 | 4-Trifluoromethyl | n-propyl | Secondary (NH) |

| DERIV-04 | Unsubstituted | iso-propyl | Secondary (NH) |

| DERIV-05 | Unsubstituted | n-propyl | Tertiary (N-CH3) |

In Vitro Assay Development for Target Engagement and Binding Affinity Assessment

To evaluate the biological activity of the synthesized derivatives, robust in vitro assays are essential. These assays are designed to measure the direct interaction of a compound with a specific biological target, such as a receptor or an enzyme.

Binding Affinity Assays: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. In this method, the synthesized compound (the "ligand") is incubated with a preparation of cells or membranes containing the receptor of interest. It competes with a known radioactively labeled ligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined. nih.gov

Target Engagement Assays: Functional assays measure the biological consequence of the compound binding to its target. For example, if the target is a G-protein coupled receptor (GPCR), a [35S]GTPγS binding assay can be used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. researchgate.net For enzyme targets, activity assays measure the rate of substrate conversion in the presence and absence of the inhibitor. escholarship.org

Table 2: Common In Vitro Assays for SAR Evaluation

| Assay Type | Principle | Information Gained | Example Application |

| Radioligand Binding | Competitive displacement of a known radioligand. | Binding affinity (Ki, IC50). | Determining affinity for dopamine (B1211576) or cannabinoid receptors. nih.govresearchgate.net |

| [35S]GTPγS Assay | Measures G-protein activation upon receptor binding. | Functional activity (agonist, antagonist). researchgate.net | Assessing functional effects at D2/D3 dopamine receptors. researchgate.net |

| Enzyme Inhibition Assay | Measures the rate of an enzymatic reaction. | Enzyme inhibition potency (IC50). | Testing for inhibition of enzymes like FAAH or CYPs. escholarship.orgnih.gov |

| Cell Viability Assay | Measures the number of living cells after treatment. | Cytotoxicity, anti-proliferative effects. | Screening for potential anticancer activity. nih.gov |

Investigation of this compound's Interactions with Enzyme Systems In Vitro

The metabolic fate and potential for drug-drug interactions of a compound are critical aspects of its in vitro profile. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of therapeutic agents. nih.gov

Compounds containing tertiary amine functionalities can be susceptible to metabolism by CYP enzymes and may also act as inhibitors. nih.gov In vitro studies using human liver microsomes are conducted to assess the metabolic stability of this compound and its derivatives. These experiments measure the rate at which the compound is consumed over time.

Furthermore, specific assays are used to determine if the compounds inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Mechanism-based inhibition, a time-dependent and irreversible inactivation of the enzyme, is a particular concern as it can lead to significant drug-drug interactions. nih.gov This is characterized by NADPH-, time-, and concentration-dependent enzyme inactivation. nih.gov

Another important class of enzymes is hydrolases, such as Fatty Acid Amide Hydrolase (FAAH). escholarship.org Inhibition of FAAH is a therapeutic strategy for pain and inflammation. Fluorometric assays are often used to screen for FAAH inhibition, where the hydrolysis of a non-fluorescent substrate to a fluorescent product is monitored. escholarship.org

Table 3: Potential Enzyme Interactions and Corresponding Assays

| Enzyme System | Potential Interaction | In Vitro Assay |

| Cytochrome P450 (CYPs) | Metabolism, Reversible Inhibition, Mechanism-Based Inhibition. nih.govnih.gov | Human Liver Microsomal Stability Assay, CYP Inhibition Assay. escholarship.org |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition. | Fluorometric FAAH Inhibition Assay. escholarship.org |

| Soluble Epoxide Hydrolase (sEH) | Inhibition. | Fluorometric sEH Inhibition Assay. escholarship.org |

Analysis of Receptor Binding Profiles for this compound In Vitro

To understand the potential pharmacological effects of this compound, its binding affinity is tested against a panel of different receptors, ion channels, and transporters. This broad screening helps to identify the primary biological target(s) and assess the compound's selectivity. High selectivity is often a desirable trait for a drug candidate as it can minimize off-target side effects.

The binding profile is determined using competitive radioligand binding assays for each specific target. The results are typically reported as Ki or IC50 values. A lower Ki value indicates a higher binding affinity. By comparing the affinities for different receptors, a selectivity profile can be established. For instance, a compound might show high affinity for the dopamine D3 receptor while having low affinity for D2, serotonin, or adrenergic receptors, indicating it is a selective D3 ligand. researchgate.net

The SAR data from these binding assays can reveal which structural modifications enhance affinity and selectivity for a particular target. For example, studies on related scaffolds have shown that the nature and position of substituents on the phenyl ring can dramatically influence receptor affinity and selectivity. nih.govresearchgate.net

Table 4: Hypothetical Receptor Binding Profile for a Derivative Series (Ki in nM)

| Compound ID | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | CB1 Cannabinoid |

| Parent | 250 | 45 | >1000 | 850 |

| DERIV-01 (4-Cl) | 180 | 15 | >1000 | 700 |

| DERIV-02 (4-OMe) | 350 | 90 | >1000 | >1000 |

| DERIV-03 (4-CF3) | 95 | 8 | >1000 | 920 |

Biophysical Techniques for Studying Molecular Interactions

Beyond binding and functional assays, biophysical techniques provide detailed, quantitative information about the molecular interactions between a compound and its target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the binding of a ligand to a protein target. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, providing valuable structural information about the binding mode. arxiv.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction, providing a complete thermodynamic profile of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics of an interaction in real-time. It provides data on the association rate (ka) and dissociation rate (kd) of the ligand, from which the equilibrium dissociation constant (Kd) can be calculated.

Computational-Experimental Integration in SAR Elucidation

Modern drug discovery heavily relies on the integration of computational methods with experimental validation to accelerate the SAR elucidation process.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. escholarship.org For this compound and its derivatives, docking studies can be performed using a crystal structure or a homology model of the target receptor or enzyme. The results can help rationalize the experimental SAR data and predict the activity of new, yet-to-be-synthesized compounds. escholarship.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that influence activity, QSAR models can be used to predict the potency of novel analogues. nih.gov

This iterative cycle, where computational predictions guide the synthesis of new compounds, which are then tested in vitro, with the results feeding back to refine the computational models, is a powerful strategy. It allows for a more rational and efficient exploration of the chemical space, ultimately leading to the identification of compounds with optimized potency and selectivity. nih.govescholarship.org

Future Research Directions and Academic Perspectives on N 1 Phenylpropyl Thietan 3 Amine

Advanced Synthetic Methodologies for Diversification and Library Generation

Future synthetic research on N-(1-Phenylpropyl)thietan-3-amine will likely move beyond singular, target-oriented syntheses towards more efficient and versatile methodologies capable of generating diverse compound libraries. The thietane (B1214591) ring, a four-membered thiaheterocycle, presents unique synthetic challenges and opportunities. nih.govresearchgate.net While traditional methods like the cyclization of 1,3-difunctionalized alkanes exist, they often result in modest yields. wikipedia.org Advanced strategies are required to systematically explore the chemical space around the core scaffold.

A plausible, though not explicitly documented, synthesis for the parent compound involves the N-alkylation of thietan-3-amine (B45257) with 1-phenylpropyl bromide. vulcanchem.com However, for library generation, more sophisticated approaches are necessary. Methodologies such as photochemical [2+2] cycloadditions, ring expansions of more readily available thiiranes, and ring contractions of larger sulfur-containing heterocycles offer promising avenues for creating the thietane core with various substitutions. nih.govbeilstein-journals.org

The development of novel reagents is also critical. For instance, new catalytic systems, potentially involving thiourea (B124793) or urea (B33335) derivatives, could enhance the stereoselectivity of key reaction steps, which is crucial for producing enantiomerically pure libraries. google.com Furthermore, the adoption of multicomponent reactions (MCRs), a strategy proven effective for other heterocyclic systems, could allow for the rapid assembly of complex this compound analogs from simple starting materials in a single step. nih.gov This approach is highly amenable to creating large, diverse libraries for high-throughput screening.

Table 1: Comparison of Synthetic Strategies for Thietane Derivatives

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Intramolecular Cyclization | Cyclization of 1,3-dihaloalkanes or similar precursors with a sulfide (B99878) source. nih.gov | Well-established, conceptually simple. | Often low yields, limited substrate scope. |

| [2+2] Photocycloaddition | Reaction of a thiocarbonyl compound with an olefin under UV light. nih.govresearchgate.net | Access to spirothietanes and other complex structures. | Requires specialized photochemical equipment, potential for side reactions. |

| Thiirane (B1199164) Ring Expansion | Nucleophilic or electrophilic opening of a three-membered thiirane ring followed by cyclization. beilstein-journals.org | Utilizes readily available starting materials. | Can be multi-step, potential for regioselectivity issues. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. nih.gov | High efficiency, atom economy, and rapid library generation. | Requires significant methods development for this specific scaffold. |

Novel Applications of this compound as a Molecular Probe

The unique structural features of this compound—a strained thietane ring, a basic amine, and an aromatic phenyl group—make it an attractive candidate for development as a molecular probe. Such probes are invaluable tools for studying biological systems and processes.

One potential application lies in the development of fluorogenic probes. By chemically attaching a fluorophore and a quencher to the molecule, a probe could be designed to fluoresce only upon interaction with a specific biological target, such as an enzyme or receptor. This "turn-on" mechanism is highly desirable for imaging applications, such as evaluating reactive oxygen species (ROS) cytotoxicity. researchgate.net

The thietane moiety itself has known biological interactions. For example, thietane and 2-propylthietane are recognized as alarm pheromones by specific olfactory receptors in mice and humans, an interaction that is dependent on the presence of copper. wikipedia.org This suggests that derivatives of this compound could be developed into highly specific probes to study the structure, function, and metal dependency of these and other chemosensory receptors.

Furthermore, by incorporating a photo-activatable group or a bio-orthogonal handle, this compound could be converted into a photoaffinity label or a capture compound. These tools would enable researchers to identify and isolate its binding partners from complex biological mixtures, thereby elucidating its mechanism of action and identifying new therapeutic targets.

Development of Chemoinformatic Tools for this compound and Related Structures

As the number of synthesized thietane derivatives grows, so does the need for specialized chemoinformatic tools to manage, analyze, and leverage the resulting data. Thietanes are increasingly recognized for their potential in medicinal chemistry, offering attractive physicochemical properties like high polarity and three-dimensionality in a low molecular weight scaffold. researchgate.net

Future chemoinformatic efforts should focus on several key areas:

Database Construction: Creating curated databases of thietane-containing compounds, including this compound and its analogs, annotated with their synthetic routes, and physicochemical and biological activity data.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of these compounds with their biological activities. nih.gov This would enable the prediction of activity for novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking and Simulation: Employing molecular docking to predict the binding modes of this compound derivatives within the active sites of target proteins. mdpi.com Molecular dynamics simulations can further explore the conformational flexibility of the thietane ring and the phenylpropyl side chain, providing insights into the key interactions that govern binding affinity and selectivity. nih.gov

ADMET Prediction: Building computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new thietane derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

These tools will be instrumental in guiding the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Bridging Theoretical Predictions with Experimental Validation in this compound Research

The synergy between computational chemistry and experimental work is a cornerstone of modern molecular science. For this compound, this integration is crucial for accelerating research and deepening the understanding of its chemical and biological behavior.

A prime example of this approach is the use of computational analysis to predict reaction mechanisms, which are then confirmed through chemoenzymatic synthesis and biosynthetic experiments. nih.gov For instance, theoretical calculations could predict the most likely metabolic pathways for this compound, which could then be validated by conducting in vitro metabolism studies with liver microsomes and identifying the resulting metabolites.

Similarly, computational predictions about the compound's interaction with a specific biological target can guide experimental validation. Molecular docking might predict that a specific hydrogen bond is critical for binding affinity. mdpi.com This hypothesis can be tested experimentally by synthesizing an analog where the hydrogen-bonding group is removed or altered and then measuring the change in binding affinity. Quantum mechanical calculations of properties like electron scattering have already shown strong agreement with experimental data for the basic thietane structure, providing a solid foundation for more complex modeling. researchgate.net This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for optimizing the properties of lead compounds and for uncovering fundamental principles of molecular recognition involving this unique heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(1-Phenylpropyl)thietan-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally similar amines (e.g., N-cyclopropyl-pyrazol-4-amine derivatives) often employs palladium-free coupling reactions with cesium carbonate as a base and copper(I) bromide as a catalyst. For this compound, analogous conditions (e.g., 35°C, 48-hour reaction time) may improve yield. Purification via column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic absorption bands (e.g., 3298 cm⁻¹ for N-H stretching in amines) .

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.60–8.87 ppm) and carbon shifts (e.g., thiocarbonyl carbons at ~183 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for similar compounds) .

Q. How can researchers mitigate safety risks when handling this compound derivatives?

- Methodological Answer : Follow protocols for structurally analogous amines (e.g., (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride):

- Use fume hoods and personal protective equipment (PPE).

- Avoid inhalation/contact; store at -20°C for stability .

Advanced Research Questions

Q. What strategies are effective for introducing radioisotopes (e.g., carbon-11) into this compound for tracer studies?

- Methodological Answer : Functionalize the phenyl or thietane ring via lithiation (e.g., using LDA at -78°C) followed by reaction with [¹¹C]methyl iodide. This approach was successfully applied to label NK-3 receptor antagonists like SB 222200 .

Q. How does the enantiomeric configuration of this compound influence its biological activity?

- Methodological Answer : Chiral resolution (e.g., using chiral HPLC) can separate enantiomers. For analogs like (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, the (R)-enantiomer showed distinct receptor-binding profiles compared to the (S)-form, highlighting the need for stereochemical analysis in pharmacological studies .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., HSP90).

- Validate predictions with in vitro assays (e.g., competitive binding against Talnetant, an HSP90 inhibitor with a similar N-phenylpropyl motif) .

Q. How should researchers address discrepancies in pharmacological data for this compound across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.